molecular formula C6H6N6O6 B127177 s-Triaminotrinitrobenzene CAS No. 3058-38-6

s-Triaminotrinitrobenzene

Cat. No. B127177
CAS RN: 3058-38-6
M. Wt: 258.15 g/mol
InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triaminotrinitrobenzene, commonly referred to as TATB, is a compound that has been studied for its unique aromaticity and structural features. The aromatic nature of TATB has been a subject of interest due to its potential applications and the effects of its substituents on its chemical properties. Research has shown that TATB exhibits a decrease in aromaticity due to the presence of resonance-assisted hydrogen bonds, which affect the electron density distribution within the molecule .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of TATB, it is implied that the compound can be studied in complex with s-trinitrobenzene, suggesting a possible route of synthesis through the interaction of s-trinitrobenzene and s-triaminobenzene. The formation of such complexes can be indicative of the reactivity and synthetic pathways of TATB .

Molecular Structure Analysis

The molecular structure of TATB has been analyzed using nonempirical ab initio quantum chemical methods and molecular dynamics. These studies have revealed that TATB has a high degree of conformational flexibility, which is atypical for aromatic compounds. The electron delocalization in the molecule is affected by hydrogen bonding, which is greater in the quasi-aromatic rings formed by these bonds than in the benzene ring itself . Additionally, the crystal structure of a complex formed with s-trinitrobenzene shows that the molecules are stacked alternately in columns, with the mean molecular planes inclined at an angle to the stacking axis. This provides insight into the intermolecular interactions and packing of TATB in solid state .

Chemical Reactions Analysis

The data does not provide explicit information on the chemical reactions involving TATB. However, the analysis of its structure and the study of its complex with s-trinitrobenzene suggest that TATB can engage in intermolecular interactions that may influence its reactivity. The stacking of molecules and the presence of hydrogen bonds could play a role in the chemical behavior of TATB in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TATB are influenced by its aromaticity and molecular structure. The HOMA index, which is a measure of aromaticity, classifies TATB as low-aromatic at equilibrium state at zero temperature and nonaromatic at room temperature. This change in aromaticity with temperature suggests that TATB's properties may be sensitive to thermal conditions. The flexibility of the molecule and the electron delocalization within it are also key factors that determine its physical and chemical behavior . The crystallographic analysis provides additional data on bond lengths and angles, which are crucial for understanding the physical properties of TATB .

Scientific Research Applications

Quantum-Based Multiscale Simulations

  • TATB's reaction to shock speeds was studied through quantum-based multiscale simulations, revealing the formation of nitrogen-rich heterocyclic clusters. This formation inhibits further reactivity towards decomposition, providing insight into the material's behavior under extreme conditions (Manaa, Reed, Fried, & Goldman, 2009).

Purification and Particle Size Modification

  • Research focused on developing high purity, high surface area forms of TATB to increase potential applications. Various processing procedures were evaluated for their effectiveness in achieving desired purity and surface area (Firsich, Thorpe, & Cox, 1990).

Thermal Decomposition Studies

  • Isothermal calorimetric techniques were used to study the thermal decomposition of TATB. The decomposition process was found to be exothermic, with possibly up to five distinct reaction stages (Catalano & Crawford, 1983).

Investigating Texture Evolution

  • Neutron diffraction measurements were utilized to investigate the texture evolution during the consolidation of deuterated TATB. This study aids in understanding the anisotropic macroscale properties of TATB particles in explosive formulations (Luscher et al., 2017).

Exploration of TATB Grain Structure

  • The grain structure of TATB crystals was explored to understand its impact on detonation sensitivity. This research emphasizes the importance of crystal loading, size, shape, and internal microstructure in influencing explosive sensitivity (Kuettner et al., 2019).

Raman Spectra Analysis

  • Temperature-dependent Raman spectra of TATB were examined to determine phonon–molecular vibrational coupling information, providing insights into vibrational energy transfer in TATB (McGrane & Shreve, 2003).

Sensitization Centers from Shock or Impact

  • Studies on TATB subjected to underwater shock or impact revealed the formation of sensitization centers, critical for understanding the reactivity and handling safety of the explosive (Sharma, Forbes, Coffey, & Liddiard, 1987).

Synthesis Methodologies

  • A rapid and inexpensive synthesis method for TATB microparticles was developed, enhancing the understanding of controlling the microscopic morphology of energetic materials (Karler, Alarid, Rosenberg, & Fan, 2018).

Micromechanical Modelling

  • Neutron diffraction and micromechanical modelling were used to study temperature-dependent variations in TATB lattice parameters. This research aids in developing predictive models for TATB-based explosives under various thermal environments (Yeager et al., 2016).

Other Significant Research

Future Directions

The future directions of TATB research are likely to focus on understanding its thermal decomposition behavior and improving its safety profile. This includes investigating its response to temperature extremes and whether this material becomes more sensitive and is no longer safe to handle when subjected to abnormal thermal environments .

properties

IUPAC Name

2,4,6-trinitrobenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFUJAMTCCQARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062818
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

s-Triaminotrinitrobenzene

CAS RN

3058-38-6
Record name TATB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3058-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-triamino-2,4,6-trinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triaminotrinitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trinitrobenzene-1,3,5-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
Name
tribromotrinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to this invention, the 4-nitro group or trinitrotoluene (TNT) is selectively reduced by H2S in p-dioxane to produce 4-amino-2,6-dinitrotoluene. This latter compound is then nitrated with HNO3 in H2SO4 to produce pentanitroaniline. Finally the pentanitroaniline is reacted with NH3 in benzene, methylene chloride or another suitable solvent to produce a quantitative yield of TATB. The method of this invention is easily carried out and all reactants are inexpensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Diaminopicric acid (0.193 g, 0.748 mmol) and diammonium hydrogen phosphate (0.990 g, 7.50 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml). The suspension is heated with stirring from ambient temperature to 177° C. over a 2 hr period. Stirring and heating (177° C.) is continued for an additional 6 hours. The reaction tube is cooled to 4° C. and the resulting suspension is mixed with water (40 ml). The precipitated product is collected, washed with water and dried to yield TATB in the form of a brown solid (0.154 g, 80%).
Quantity
0.193 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
80%

Synthesis routes and methods IV

Procedure details

One method of synthesizing TATB from phloroglucinol is described in GB 2355715. Phloroglucinol, also known as 1,3,5-trihydroxybenzene, is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3 M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as trimethyl orthoformate, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Methanol and methyl formate are also formed and are removed by distillation. The solution of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is concentrated, yielding 1,3,5-trimethoxy-2,4,6-trinitrobenzene as a solid, which is recrystallized from ethanol. The purified 1,3,5-trimethoxy-2,4,6-trinitrobenzene is then aminated using liquid ammonia or gaseous ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. To conduct the amination reaction, a solution of the 1,3,5-trimethoxy-2,4,6-trinitrobenzene is cooled to −10° C. and ammonia gas is introduced. If liquid ammonia is used, the animation reaction is conducted at room temperature and a pressure of 8-9 bar, or at atmospheric pressure and −33° C. If gaseous ammonia is used, the animation reaction is conducted at atmospheric pressure or at a pressure of 8-9 bar. At higher temperatures, the method is described as being less energy efficient. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.
Name
1,3,5-trimethoxy-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triaminotrinitrobenzene
Reactant of Route 2
s-Triaminotrinitrobenzene
Reactant of Route 3
s-Triaminotrinitrobenzene
Reactant of Route 4
s-Triaminotrinitrobenzene
Reactant of Route 5
Reactant of Route 5
s-Triaminotrinitrobenzene
Reactant of Route 6
s-Triaminotrinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.